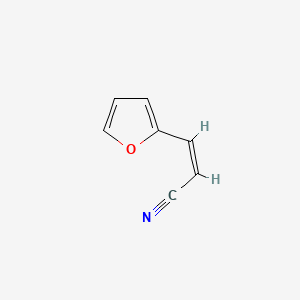

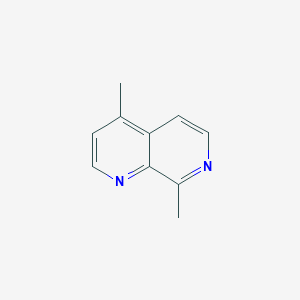

![molecular formula C12H10N2 B3354961 5-Methyl-5h-pyrido[4,3-b]indole CAS No. 61406-19-7](/img/structure/B3354961.png)

5-Methyl-5h-pyrido[4,3-b]indole

Vue d'ensemble

Description

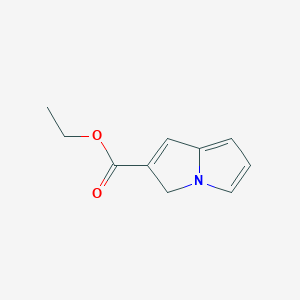

5-Methyl-5h-pyrido[4,3-b]indole is a chemical compound with the molecular formula C12H10N2 . It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da . It is also known by other names such as 5-methyl-gama-carboline and 5-methylpyrido[4,3-b]indole .

Molecular Structure Analysis

The molecular structure of 5-Methyl-5h-pyrido[4,3-b]indole consists of a pyrido[4,3-b]indole core with a methyl group attached . The exact 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

5-Methyl-5h-pyrido[4,3-b]indole has a molecular formula of C12H10N2 . The average mass is 182.221 Da and the monoisotopic mass is 182.084396 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Antitumor Activity

5-Methyl-5H-pyrido[4,3-b]indole derivatives have shown promising results in antitumor activity. A study conducted by Nguyen et al. (1990) synthesized and tested various compounds for antitumor activity both in vitro (leukemic and solid tumor cells) and in vivo using standard NCI protocols. Among these, certain derivatives emerged as promising new classes of antineoplastic agents (Nguyen et al., 1990).

DNA Interaction and Mutagenicity

The compound's interaction with DNA and its mutagenic potential has been a significant focus of research. For instance, Hashimoto et al. (1980) identified 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole as an active metabolite formed by rat liver microsomes that reacts with DNA (Hashimoto et al., 1980). Furthermore, their study in 1984 elucidated the structure of the nucleic acid base covalently bound with Trp-P-2, a mutagen/carcinogen isolated from L-tryptophan pyrolysate, furthering our understanding of the initial chemical events in carcinogenesis caused by these compounds (Hashimoto et al., 1984).

Enzymatic Activation and DNA Binding

Research by Yamazoe et al. (1985) discovered an enzymatic mechanism in rat hepatic cytosol that activates 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, a mutagenic intermediate, facilitating its reaction with DNA. This study contributed to the understanding of the biochemical pathways involved in the compound's activation and interaction with genetic material (Yamazoe et al., 1985).

Identification in Food Products

Galceran et al. (1996) developed a method for isolating and identifying mutagenic amines, including 5-Methyl-5H-pyrido[4,3-b]indole derivatives, in beef extracts. This research is significant for understanding the presence and concentration of these compounds in food products (Galceran et al., 1996).

DNA Strand Cleavage

A study by Wakata et al. (1985) examined the effect of 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole on DNA in vitro, observing DNA strand cleavage under neutral conditions. This research contributes to the understanding of the molecular mechanisms of mutagenicity and carcinogenicity associated with these compounds (Wakata et al., 1985).

Correlation with DNA Affinity and Mutagenicity

Research by Pezzuto et al. (1980) discovered a correlation between the noncovalent interaction of 5-Methyl-5H-pyrido[4,3-b]indole derivatives with DNA and their mutagenic potential in bacterial assays. This finding suggests that the mechanism of mutagenesis involves metabolic activation followed by a physicochemical interaction with DNA (Pezzuto et al., 1980).

Propriétés

IUPAC Name |

5-methylpyrido[4,3-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJLOPGPFMIKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452529 | |

| Record name | 5H-Pyrido[4,3-b]indole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5h-pyrido[4,3-b]indole | |

CAS RN |

61406-19-7 | |

| Record name | 5H-Pyrido[4,3-b]indole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile](/img/structure/B3354924.png)

![5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one](/img/structure/B3354931.png)

![1-Piperazinecarboxaldehyde, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B3354934.png)